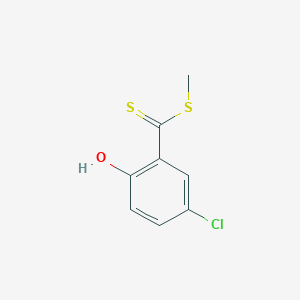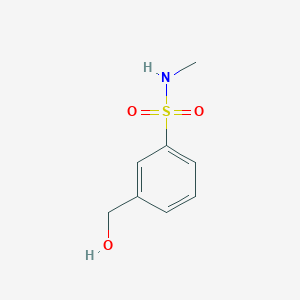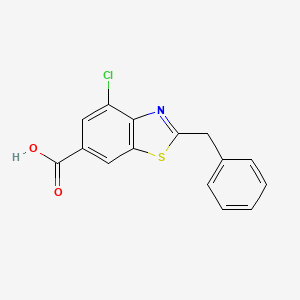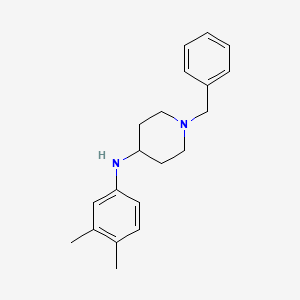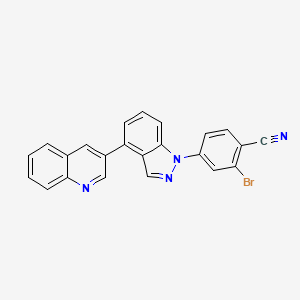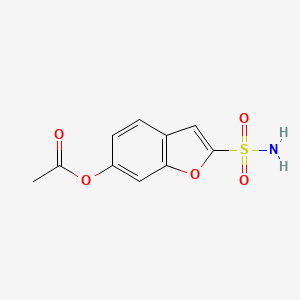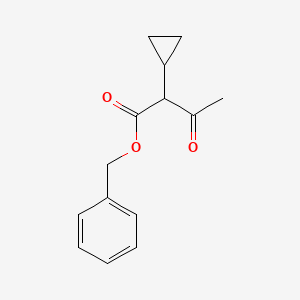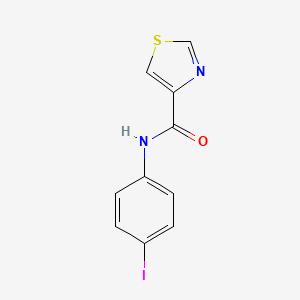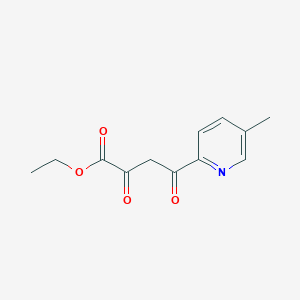
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of Azide: The starting material, aniline, is converted to its azide derivative using sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with different functional groups.
科学的研究の応用
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The triazole ring and the phenyl group play a crucial role in binding to the active site of the target enzyme, leading to its inactivation and subsequent induction of apoptosis in cancer cells .
類似化合物との比較
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: This compound is structurally similar but contains a phenol group instead of an aniline group.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline: This compound has a benzyl group instead of a phenyl group.
Uniqueness: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific structural features, including the presence of both the triazole ring and the aniline group. These features contribute to its diverse range of applications and its potential as a therapeutic agent.
特性
CAS番号 |
1232432-29-9 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC名 |
4-(1-phenyltriazol-4-yl)aniline |
InChI |
InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H,15H2 |
InChIキー |
AYTGQSMEAHRXBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
